N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a diamide derivative featuring a central ethyl chain substituted with furan-2-yl and thiophen-3-yl groups. The N'-(1-phenylethyl) moiety introduces a chiral center, while the ethanediamide backbone provides hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14(15-6-3-2-4-7-15)22-20(24)19(23)21-12-17(16-9-11-26-13-16)18-8-5-10-25-18/h2-11,13-14,17H,12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYHADIDCGZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the formation of a key intermediate through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.
Coupling Reaction: The intermediate is then coupled with 1-phenylethylamine under acidic conditions to form the desired ethanediamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the amide groups to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chloromethane, sulfuric acid.
Major Products
Oxidation: Sulfoxides, epoxides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: BG14271 (N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide)
- Key Differences :
- Substitution Pattern : BG14271 contains a 4-(furan-2-yl)phenyl group instead of direct furan-2-yl and thiophen-3-yl substitutions on the ethyl chain.
- Hydroxy Group : The presence of a hydroxyl group in BG14271 may enhance solubility in polar solvents compared to the target compound.
- Molecular Weight : BG14271 (378.42 g/mol) is lighter than the target compound (exact weight unspecified but likely higher due to thiophen-3-yl group).
Thiophene Derivatives: N-(3-Acetyl-2-thienyl)acetamides
- Key Differences :
- Functional Groups : The acetyl and acetamide groups in these derivatives introduce electron-withdrawing effects, contrasting with the electron-rich furan and thiophene in the target compound.
- Synthetic Route : Synthesized in one step from 3-acetylthiophen-2-amine, suggesting simpler preparation compared to the likely multi-step synthesis of the target compound .
- Implications : Acetylated thiophenes may exhibit higher reactivity in nucleophilic substitutions, whereas the target compound’s diamide structure could favor stability under physiological conditions.
Ranitidine-Related Compounds (e.g., Nitroacetamide Derivatives)
- Key Differences :
- Functional Groups : Ranitidine derivatives feature nitroacetamide or sulphanyl groups, which are absent in the target compound.
- Biological Relevance : Ranitidine analogs are pharmacologically active (e.g., H2 antagonists), whereas the target compound’s diamide structure may align more with kinase inhibitors or protease targets .
- Implications : The nitro group in ranitidine derivatives enhances metabolic stability but may introduce toxicity risks, whereas the ethanediamide moiety could reduce such liabilities.
Heterocyclic Hybrids: 1-(Pyridin-2-yl)-N-((Tetrahydrofuran-2-yl)methyl)methanamine
- Key Differences :
- Ring Saturation : The tetrahydrofuran ring in this compound is saturated, reducing aromaticity compared to the furan-2-yl group in the target compound.
- Amine vs. Diamide : The primary amine in this hybrid may confer basicity, whereas the diamide in the target compound is likely neutral at physiological pH .
- Implications : Saturation could improve bioavailability but reduce π-π stacking interactions critical for target binding.
Physicochemical and Functional Group Comparison Table
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | Ethanediamide, Furan, Thiophene | ~400 (estimated) | Chiral center, hydrogen-bonding capacity | Pharmaceuticals, polymers |
| BG14271 | Ethanediamide, Hydroxy, Phenyl-furan | 378.42 | Enhanced solubility, aromatic stacking | Drug design, material science |
| N-(3-Acetyl-2-thienyl)acetamides | Acetamide, Acetyl-thiophene | ~200–250 | Electron-withdrawing groups | Synthetic intermediates |
| Ranitidine Nitroacetamide | Nitroacetamide, Sulphanyl | ~315–350 | Metabolic stability, H2 antagonism | Gastrointestinal therapeutics |
| 1-(Pyridin-2-yl)-N-((THF-2-yl)methyl)methanamine | Tetrahydrofuran, Pyridine, Amine | 192.26 | Saturated ring, basicity | Bioactive small molecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
